2-phenylethanamine;sulfuric acid

描述

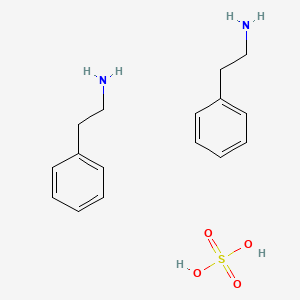

2-Phenylethanamine (C₈H₁₁N), also known as phenethylamine, is a primary amine with a benzyl group attached to an ethylamine backbone. Its sulfuric acid salt, 2-phenylethanamine;sulfuric acid, is a stable crystalline compound widely used in pharmaceutical and organic syntheses.

属性

CAS 编号 |

5471-08-9 |

|---|---|

分子式 |

C16H24N2O4S |

分子量 |

340.4 g/mol |

IUPAC 名称 |

2-phenylethanamine;sulfuric acid |

InChI |

InChI=1S/2C8H11N.H2O4S/c2*9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7,9H2;(H2,1,2,3,4) |

InChI 键 |

HETQJCLNYNEHRE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O |

规范 SMILES |

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O |

其他CAS编号 |

5471-08-9 |

Pictograms |

Irritant |

相关CAS编号 |

64-04-0 (Parent) |

同义词 |

2-phenethylamine 2-phenylethylamine 2-phenylethylammonium chloride beta-phenethylamine beta-phenylethylamine diphenethylamine sulfate phenethylamine phenethylamine conjugate acid phenethylamine hydrobromide phenethylamine hydrochloride phenethylamine mesylate phenethylamine perchlorate phenethylamine sulfate phenethylamine sulfate (2:1) phenethylamine tosylate phenethylamine, 15N-labeled cpd phenethylamine, beta-(14)C-labeled cpd phenethylamine, monolithium salt |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diphenethylamine sulfate typically involves the reaction of diphenethylamine with sulfuric acid. The process can be summarized as follows:

Starting Materials: Diphenethylamine and concentrated sulfuric acid.

Reaction Conditions: The reaction is carried out by adding diphenethylamine to a container, followed by the addition of concentrated sulfuric acid. The mixture is stirred to ensure complete reaction.

Product Formation: The reaction results in the formation of diphenethylamine sulfate as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of diphenethylamine sulfate may involve similar steps but on a larger scale. The process may include:

Bulk Handling: Large quantities of diphenethylamine and sulfuric acid are handled using automated systems.

Controlled Reaction Conditions: The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to ensure consistent product quality.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity diphenethylamine sulfate.

化学反应分析

Types of Reactions

2-phenylethanamine;sulfuric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert diphenethylamine sulfate to its corresponding amine or other reduced forms.

Substitution: The phenyl groups in diphenethylamine sulfate can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Corresponding amines or reduced forms.

Substitution Products: Substituted diphenethylamine derivatives.

科学研究应用

2-phenylethanamine;sulfuric acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with receptors and enzymes.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

作用机制

The mechanism of action of diphenethylamine sulfate involves its interaction with specific molecular targets, such as receptors and enzymes. For example, diphenethylamine derivatives have been shown to interact with the kappa opioid receptor, modulating its activity and leading to various physiological effects. The pathways involved may include G protein-coupled receptor signaling and other intracellular signaling cascades.

相似化合物的比较

Sulfur-Containing Compounds: Sulfenamides and Sulfenic Acids

- Structural Differences : Sulfenamides (RS–NR₂) derive from sulfenic acids (RSOH), replacing the -OH group with -NR₂. Unlike 2-phenylethanamine, these compounds feature sulfur-centered reactivity, enabling unique catalytic and oxidation-inhibiting properties .

- Applications : Sulfenamides are used in rubber vulcanization, while sulfenic acids serve as transient intermediates in enzymatic reactions .

| Property | 2-Phenylethanamine;Sulfuric Acid | Sulfenamides |

|---|---|---|

| Core Structure | Aromatic amine + H₂SO₄ | RS–NR₂ |

| Reactivity | Acid-base, hydrogen bonding | Thiol-disulfide exchange |

| Key Application | Pharmaceuticals, doping control | Polymer chemistry |

Bioactive Peptides: Thalassospiramide G

- Structural Comparison: Thalassospiramide G incorporates 2-phenylethanamine fragments within a γ-amino acid-bearing peptide. Its hydrophobic phenyl side chain contrasts with the β-hydroxy acid portion, influencing chromatographic behavior .

- Bioactivity : Exhibits antimicrobial and cytotoxic properties, unlike 2-phenylethanamine’s stimulant effects .

| Property | This compound | Thalassospiramide G |

|---|---|---|

| Bioactivity | Stimulant, doping agent | Antimicrobial, cytotoxic |

| Hydrophobicity | Moderate (logP ~1.2) | High (logP >3) |

Caffeic Acid Derivatives

- Synthetic Pathways : 2-Phenylethanamine reacts with acetylated caffeic acid to form amides with anticancer properties. These derivatives exhibit enhanced electronic and steric effects compared to alkyl esters .

- Mechanism : The phenylethanamine moiety increases rigidity, improving binding to cancer cell targets like COX-2 .

| Derivative Type | Alkyl Esters | 2-Phenylethanamine Amides |

|---|---|---|

| Anticancer Efficacy | Moderate (IC₅₀ ~20 µM) | High (IC₅₀ ~5 µM) |

| Solubility | Low in polar solvents | High (due to H₂SO₄ salt) |

Benzimidazole Derivatives

- Example : 1-(1H-Benzimidazol-2-yl)-2-phenylethanamine hydrochloride combines a benzimidazole core with 2-phenylethanamine. This hybrid structure enhances π-π stacking and hydrogen bonding, stabilizing interactions with biological targets .

- Applications : Used in corrosion inhibition and as a precursor for antiviral agents .

Sulfuric Acid vs. Other Industrial Acids

- Corrosivity : Sulfuric acid’s aggressiveness varies with concentration. At >70%, it forms protective oxide layers on steel, unlike hydrochloric acid, which is corrosive across all concentrations .

- Catalytic Use : Outperforms weaker acids (e.g., acetic acid) in esterification and dehydration reactions due to strong proton donation .

| Acid Type | Sulfuric Acid | Hydrochloric Acid |

|---|---|---|

| Optimal Concentration | 70–95% for steel passivation | <30% for metal cleaning |

| Industrial Use | Fertilizers, explosives | pH adjustment, pickling |

Research Findings and Data Highlights

- Doping Control : 2-Phenylethanamine is detectable at 0.1 ng/mL in urine via GC-MS/NPD, critical for WADA compliance .

- Anticancer Activity : CAPE-phenylethanamide derivatives show 90% apoptosis induction in MCF-7 breast cancer cells at 10 µM .

- Corrosion Resistance : Alloy 20 withstands 50% H₂SO₄ at 50°C with <0.1 mm/year corrosion rate, outperforming 316L stainless steel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。